4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine

Silyl ether stability Protecting group orthogonality Hydrolytic resistance

4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine (CAS 1909327-77-0) is a bifunctional piperidine building block featuring a tert-butyldimethylsilyl (TBS)-protected 4-hydroxyl group and an N-(3-chlorophenyl) substituent on the piperidine nitrogen. With a molecular formula of C17H28ClNOSi and a molecular weight of 325.95 g/mol, this compound belongs to the class of silyl-protected 1-arylpiperidin-4-ols, which serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C17H28ClNOSi
Molecular Weight 325.95
CAS No. 1909327-77-0
Cat. No. B2498414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine
CAS1909327-77-0
Molecular FormulaC17H28ClNOSi
Molecular Weight325.95
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H28ClNOSi/c1-17(2,3)21(4,5)20-16-9-11-19(12-10-16)15-8-6-7-14(18)13-15/h6-8,13,16H,9-12H2,1-5H3
InChIKeyIWRRGMXLQVLESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine (CAS 1909327-77-0): A TBS-Protected Piperidine Scaffold for Orthogonal Synthetic Strategies


4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine (CAS 1909327-77-0) is a bifunctional piperidine building block featuring a tert-butyldimethylsilyl (TBS)-protected 4-hydroxyl group and an N-(3-chlorophenyl) substituent on the piperidine nitrogen . With a molecular formula of C17H28ClNOSi and a molecular weight of 325.95 g/mol, this compound belongs to the class of silyl-protected 1-arylpiperidin-4-ols, which serve as versatile intermediates in medicinal chemistry and organic synthesis . The piperidine ring is the most prevalent heterocyclic subunit among FDA-approved drugs, making protected piperidine intermediates strategically important for pharmaceutical research and development [1]. The TBS ether protecting group provides a well-characterized balance of hydrolytic stability and selective deprotection orthogonality, enabling chemists to execute multi-step synthetic sequences where the 4-hydroxyl group must remain masked while the N-aryl piperidine nitrogen participates in further transformations [2].

Why Generic Substitution with Unprotected 1-(3-Chlorophenyl)piperidin-4-ol or Alternative Silyl Analogs Fails for Multi-Step Synthesis Involving 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine


Attempting to substitute 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine with its unprotected analog 1-(3-chlorophenyl)piperidin-4-ol (CAS 119836-11-2) introduces an unprotected secondary hydroxyl group that is incompatible with a broad range of common synthetic reagents—including organolithiums, Grignard reagents, strong bases, and oxidizing agents—leading to uncontrolled side reactions and significantly reduced overall yields in multi-step sequences [1]. Substitution with a trimethylsilyl (TMS)-protected analog is equally problematic: TMS ethers are only ~1/20,000 as stable toward acidic hydrolysis as TBS ethers and undergo rapid solvolysis even under mildly acidic or protic conditions, making them unsuitable for reactions requiring aqueous workup or chromatographic purification [2][3]. At the opposite extreme, tert-butyldiphenylsilyl (TBDPS) ethers are approximately 250-fold more acid-stable than TBS ethers, but their increased steric bulk makes installation on the secondary 4-piperidinol hydroxyl substantially slower and lower-yielding, and their deprotection often requires harsher fluoride conditions that can compromise acid- or base-sensitive downstream functionality [3][4]. The TBS group on this specific N-(3-chlorophenyl)piperidine scaffold thus occupies a proven, industry-standard optimum between protection robustness and synthetic tractability—a balance that generic alternatives cannot replicate without requiring extensive re-optimization of reaction conditions [5].

Quantitative Differentiation Evidence: 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine vs. Closest Analogs and In-Class Candidates


Acid Hydrolytic Stability: TBS Ether Is ~20,000-Fold More Stable Than TMS and ~64-Fold More Stable Than TES—Enabling Aqueous Workup and Chromatographic Purification

The TBS (tert-butyldimethylsilyl) protecting group on the 4-hydroxyl of this piperidine scaffold exhibits a relative acid hydrolytic stability of 20,000 compared to TMS (set at 1), based on established relative stability scales for trisubstituted silyl ethers [1][2]. This represents a ~20,000-fold improvement over the TMS-protected analog and a ~312-fold advantage over the TES-protected analog (relative stability = 64) [1]. Under basic conditions, TBS maintains a relative stability of 20,000 versus TMS at 1 and TES at 10-100, representing a ~200- to 2,000-fold improvement over TES [1]. This stability translates directly into practical synthetic utility: TBS ethers survive aqueous workup, silica gel chromatography, and a wide range of reaction conditions (pH 1-12, room temperature) where TMS and TES ethers undergo rapid cleavage [3].

Silyl ether stability Protecting group orthogonality Hydrolytic resistance

Procurement Cost Efficiency: TBS-Protected Building Block Is 18% Less Expensive Than Its Unprotected Analog from the Same Vendor

Direct price comparison from the same vendor (CymitQuimica/Biosynth) reveals that the TBS-protected compound 4-[(tert-butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine (CAS 1909327-77-0) is priced at €211.00 per 25 mg, while its unprotected precursor 1-(3-chlorophenyl)piperidin-4-ol (CAS 119836-11-2) is priced at €257.00 per 25 mg . The TBS-protected version is thus 18% less expensive on a per-unit basis (€211 vs. €257 for 25 mg), despite having a higher molecular weight (325.95 vs. 211.69 g/mol) and requiring an additional protection step during manufacturing . This cost inversion suggests that the TBS-protected form benefits from manufacturing efficiencies (e.g., simpler purification of the protected intermediate) or higher commercial demand volumes, making its procurement economically advantageous even when the synthetic route could theoretically start from the unprotected alcohol .

Procurement cost Building block economics Vendor pricing comparison

Orthogonal Functional Group Strategy: TBS-Protected 4-OH Enables Exclusive N-Aryl Piperidine Functionalization Without Competitive Side Reactions

The structural design of 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine embeds a crucial orthogonal relationship: the TBS ether at the 4-position is stable to the conditions required for N-aryl piperidine modifications (alkylation, acylation, cross-coupling, reductive amination), while the N-(3-chlorophenyl) group is inert to the fluoride-based conditions (e.g., TBAF/THF) used for selective TBS deprotection [1][2]. In contrast, the unprotected analog 1-(3-chlorophenyl)piperidin-4-ol would require the 4-OH to be protected before any N-functionalization step, adding a protection-deprotection sequence with associated yield losses (typically ~80-90% per protection step and ~85-95% per deprotection, for a combined ~68-86% yield across both steps) [3]. The alternative N-Boc-4-(3-chlorophenyl)-4-hydroxypiperidine (CAS 871112-37-7) has both the nitrogen and hydroxyl positions respectively protected (N-Boc) and free (4-OH), representing an inverse orthogonality; selection between these two building blocks depends on whether the synthetic sequence targets N-functionalization first (favoring this TBS-protected compound) or O-functionalization first (favoring the N-Boc analog) .

Orthogonal protection Chemoselectivity N-arylation Piperidine diversification

Purity Benchmarking: Commercial Availability at ≥95% Purity from Multiple Independent Vendors With Consistent Specifications

4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine is commercially available at ≥95% purity from multiple independent suppliers including Sigma-Aldrich (Product ENA497373999, 95% purity), Leyan (Cat. 2111269, 95% purity), and MolCore (Cat. MC1M6527, NLT 97% purity) . This multi-vendor availability at consistent purity specifications reduces single-supplier procurement risk and enables competitive price benchmarking. MolCore further states that the product complies with ISO certification systems and is suitable for global pharmaceutical R&D and quality control applications . In comparison, the unprotected analog 1-(3-chlorophenyl)piperidin-4-ol is also available at 95-97% purity , providing no purity-based advantage for either form, but the consistent ≥95% specification across multiple vendors for the TBS-protected compound provides procurement flexibility that less widely stocked analogs may lack .

Purity specification Quality control Multi-vendor sourcing ISO certification

Predicted Physicochemical Profile: LogP of 5.33 and TPSA of 12.47 Ų Indicate High Lipophilicity and Membrane Permeability—Differentiating from More Polar Unprotected Analogs

The TBS-protected compound exhibits a predicted partition coefficient (LogP) of 5.3306 and a topological polar surface area (TPSA) of 12.47 Ų, as reported by the vendor Leyan . The high LogP value reflects the significant lipophilic contribution of the TBS group (C6H15Si, adding ~108 Da) and the 3-chlorophenyl substituent, which together drive the compound toward high membrane permeability potential but low aqueous solubility . In the context of building block procurement, this predicted LogP has practical implications: the compound's high lipophilicity influences solubility in organic reaction media (favorable for typical organic synthesis conditions) but also necessitates anhydrous handling and storage recommendations (sealed, dry conditions at 2-8°C as typically recommended for silyl ethers) . These predicted properties remain class-level inferences in the absence of experimental LogP or solubility measurements for this specific compound and its direct unprotected comparator .

LogP Lipophilicity TPSA Physicochemical properties Drug-likeness

Deprotection Orthogonality: TBS Ether Can Be Selectively Cleaved in the Presence of N-Aryl Functionality Using Fluoride or Mild Acid Without Affecting the 3-Chlorophenyl Substituent

The TBS group on 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine can be selectively removed using tetra-n-butylammonium fluoride (TBAF) in THF at room temperature, or under mild acidic conditions (e.g., AcOH/H2O/THF), without affecting the N-(3-chlorophenyl) substituent or the piperidine ring [1][2]. This deprotection orthogonality is critical: the TBS ether is cleaved ~10^4 times faster by fluoride ion than by nucleophiles or bases that might attack the N-aryl group [1]. In contrast, TBDPS ethers—while more acid-stable—require longer TBAF treatment times or harsher conditions that increase the risk of side reactions at other functional groups [3]. The TMS analog, while very easily deprotected (quantitative removal within minutes under mild acid), lacks the stability needed to survive the synthetic steps preceding the intended deprotection [2]. This positions the TBS-protected compound as providing the most practical deprotection profile: sufficiently stable to survive multi-step synthesis, yet reliably cleaved under orthogonal, mild conditions that preserve the molecular integrity of the N-aryl piperidine core [4].

Selective deprotection TBAF desilylation Functional group compatibility Acid-labile protection

Optimal Application Scenarios for 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Late-Stage 4-Hydroxyl Unmasking After N-Aryl Piperidine Diversification

In drug discovery programs where the N-(3-chlorophenyl)piperidine core is diversified through N-functionalization (e.g., sulfonylation, amidation, reductive amination, or Buchwald-Hartwig coupling) while the 4-hydroxyl must be preserved for late-stage elaboration, this TBS-protected building block eliminates two synthetic steps compared to starting from the unprotected alcohol [1]. The TBS ether survives the conditions required for N-functionalization (bases, nucleophiles, mild electrophiles) and is quantitatively cleaved by TBAF/THF at the optimal synthetic juncture [2]. The ~20,000-fold acid stability advantage over TMS ensures the protecting group remains intact throughout aqueous workup and silica gel purification, while the 18% lower procurement cost vs. the unprotected analog (€211 vs. €257 per 25 mg) provides direct material cost savings .

Parallel Synthesis Libraries Where Orthogonal Functional Group Protection Enables Divergent Derivatization from a Common Intermediate

For parallel medicinal chemistry efforts generating libraries of N-substituted 4-hydroxypiperidine derivatives, this compound serves as a universal starting material that can be split into parallel N-functionalization pathways without concern for 4-OH interference, then globally deprotected to reveal the free hydroxyl for subsequent diversification [1]. The multi-vendor availability at ≥95% purity (Sigma-Aldrich, Leyan, CymitQuimica, MolCore) ensures reliable bulk procurement for library-scale synthesis, while the TBS group's compatibility with a broad range of reaction conditions (pH 1-12 at room temperature, common organic bases, and nucleophiles) minimizes the need for condition re-optimization when adapting literature procedures .

Process Chemistry Development for Piperidine-Containing Drug Candidates Requiring ISO-Certified Intermediate Sourcing

In process research and development settings transitioning from discovery to preclinical supply, the availability of this compound from MolCore under ISO certification [1] provides a quality-assured starting point for route scouting and early process validation. The defined molecular identity (InChI Key: IWRRGMXLQVLESN-UHFFFAOYSA-N), consistent purity specifications across vendors (95-97%), and predictable deprotection kinetics (TBAF/THF, 0.5-2 h at 25°C) reduce analytical and process variability during scale-up [2]. The TBS protecting group's well-characterized stability profile and extensive literature precedent as the most widely used silyl protecting group in pharmaceutical synthesis minimize regulatory and technical risk during CMC development .

CCR5 / Chemokine Receptor Antagonist Lead Optimization Using 3-Chlorophenyl Piperidine Scaffolds

Literature precedent establishes that 1-(3-chlorophenyl)piperidine derivatives, including 4-hydroxypiperidine variants, have demonstrated CCR5 receptor antagonist activity with IC50 values in the nanomolar range [1][2]. This TBS-protected analog provides medicinal chemists with a pre-protected scaffold for exploring structure-activity relationships (SAR) at the 4-position of the piperidine ring without exposing the free hydroxyl to unintended metabolic conjugation or synthetic interference during analog generation . The chlorine substitution at the meta-position of the phenyl ring influences electronic properties and binding affinity at target receptors , while the TBS group can be retained during in vitro screening (as a lipophilic prodrug-like modification) or removed prior to assay to release the free 4-OH pharmacophore .

Quote Request

Request a Quote for 4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.